molecular formula C15H16N2O3 B4886167 N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4886167
M. Wt: 272.30 g/mol
InChI Key: OOPZWMCUKGINST-UHFFFAOYSA-N
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Description

N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a furan ring attached to a phenyl group, which is further substituted with a propan-2-yl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the phenyl or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

    Biology: It has been investigated for its interactions with biological macromolecules, potentially serving as a probe for studying biochemical pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

    Industry: Its chemical stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to therapeutic effects or other desired outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(PROPAN-2-YL)CARBAMOYL]PHENYL}FURAN-2-CARBOXAMIDE include other carboxamide derivatives and compounds containing furan or phenyl groups. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-(propan-2-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10(2)16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPZWMCUKGINST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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